1,9-Dimethyl-N~2~-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines. Its complex name reflects its intricate structure, which includes fused pyridine, pyrrole, and pyrimidine rings. Let’s break it down:
1,9-Dimethyl: Indicates two methyl groups attached at positions 1 and 9.
N~2~-(4-methylbenzyl): The nitrogen at position 2 is linked to a 4-methylbenzyl group.
4-oxo: Refers to the carbonyl group (C=O) at position 4.
1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine: Describes the fused pyridine, pyrrole, and pyrimidine rings.
2-carboxamide: Contains a carboxamide functional group (CONH~2~) at position 2.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps
Key Precursor: Start with 2-aminopyridine as the key precursor.
Coupling Reaction: React 2-aminopyridine with malononitrile to form the intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide.
Amination Reactions: Various secondary amines (such as piperidine, morpholine, piperazine, diphenylamine, N-methylglucamine, and diethanolamine) react with the intermediate to yield different derivatives.
Hydrolysis: Hydrolyze the cyano groups to carboxamide groups.
Industrial Production:: Industrial-scale production methods typically involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be added or replaced.
Common Reagents: Reagents like sodium ethoxide, ethanol, and acetic anhydride play crucial roles.
Major Products: The resulting products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Catalysis: Investigate its catalytic properties in organic transformations.
Antitumor Activity: Some derivatives exhibit promising antitumor effects.
Anti-Inflammatory and Analgesic Properties: Specific compounds show anti-inflammatory and analgesic activities.
Materials Science: Explore its applications in materials and polymers.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines. Its uniqueness lies in the combination of fused heterocyclic rings and the specific substituents.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6,10-dimethyl-N-[(4-methylphenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-13-6-8-15(9-7-13)12-22-20(26)17-11-16-19(24(17)3)23-18-14(2)5-4-10-25(18)21(16)27/h4-11H,12H2,1-3H3,(H,22,26) |
InChI Key |
KNKRYTNTSDKLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.